8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the benzofuro[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom at the 8th position, a chloromethyl group at the 2nd position, and a benzofuro[3,2-d]pyrimidin-4(3H)-one core
Preparation Methods
The synthesis of 8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Chloromethylation: The addition of a chloromethyl group at the 2nd position.
Cyclization: Formation of the benzofuro[3,2-d]pyrimidin-4(3H)-one core through intramolecular reactions.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yields and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chloromethyl group to a methyl group.
Substitution: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It may be used in the development of materials with specific properties, such as in the field of organic electronics
Mechanism of Action
The mechanism of action of 8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds in the benzofuro[3,2-d]pyrimidine family. Some similar compounds include:
2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one: Lacks the bromine atom at the 8th position.
8-bromo-2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one: Lacks the chloromethyl group at the 2nd position.
8-bromo-2-(hydroxymethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one: Has a hydroxymethyl group instead of a chloromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H6BrClN2O2 |
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Molecular Weight |
313.53 g/mol |
IUPAC Name |
8-bromo-2-(chloromethyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H6BrClN2O2/c12-5-1-2-7-6(3-5)9-10(17-7)11(16)15-8(4-13)14-9/h1-3H,4H2,(H,14,15,16) |
InChI Key |
WIUKUXIXHNAVES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C(=O)NC(=N3)CCl |
Origin of Product |
United States |
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